molecular formula C7HF5LiNO2 B13624935 Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

Cat. No.: B13624935
M. Wt: 233.0 g/mol
InChI Key: GCWGPQXTUBRYAW-UHFFFAOYSA-M
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Description

Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a polyfluorinated organolithium reagent designed for advanced chemical synthesis and research applications. This compound is of significant interest in the development of novel agrochemicals and pharmaceuticals, leveraging the unique properties of its fluorinated pyridine core. Polyfluorinated pyridine compounds are key structural motifs in modern agrochemicals, with many commercial products originating from this scaffold . Researchers utilize such structures in developing protoporphyrinogen oxidase (PPO) inhibitors, a class of herbicides known for their rapid action, broad-spectrum efficacy, and favorable environmental profile . In pharmaceutical research, closely related trifluoromethylpyridine derivatives have demonstrated potent biological activity as efflux pump inhibitors in Mycobacterium tuberculosis, offering a promising therapeutic strategy against drug-resistant strains . The lithium carboxylate group provides enhanced stability and solubility for subsequent synthetic transformations, making this reagent a versatile building block. This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7HF5LiNO2

Molecular Weight

233.0 g/mol

IUPAC Name

lithium;2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

InChI

InChI=1S/C7H2F5NO2.Li/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15;/h1H,(H,14,15);/q;+1/p-1

InChI Key

GCWGPQXTUBRYAW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate generally involves the following key steps:

  • Formation of the fluorinated pyridine intermediate.
  • Introduction of the difluoroacetate moiety via lithiation and subsequent electrophilic trapping.
  • Conversion to the lithium salt form.

The presence of multiple fluorine atoms on the pyridine ring (positions 3, 5, and 6) and the difluoromethylene group adjacent to the acetate functionality requires precise control of reaction conditions, especially temperature and reagent stoichiometry, to achieve high purity and yield.

Synthesis of Fluorinated Pyridine Precursors

A common approach to obtain the trifluoropyridinyl intermediate is through halogenative difluorohomologation and photoredox-mediated coupling reactions:

  • Scherbinina et al. (2017) reported a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation. This method efficiently generates fluorinated pyridine derivatives by C–C bond formation under mild conditions with good yields (up to 80%).

  • The reaction mechanism involves the reduction of α,α-difluoro-β-iodoketones, which are more easily reduced than other trifluorinated iodides due to the carbonyl group’s influence. This enables selective formation of fluoropyridines with diverse substitution patterns.

Industrial-Scale Preparation

A patent describing an industrial process for related difluorophenyl acetic acids provides insights applicable to this compound:

Step Reagents & Conditions Description Yield / Notes
1 1,2-Difluorobenzene + n-butyllithium at -65 to -78 °C Formation of organolithium intermediate Controlled low temp to avoid side reactions
2 Reaction with dimethyl oxalate or ethyl oxalyl chloride Formation of difluoroacetate ester intermediate Molar ratios optimized for high conversion
3 Reduction under alkaline conditions Conversion to difluorophenyl acetic acid Followed by acidification and crystallization
4 Treatment with LiOH·H2O in THF/H2O at 0 °C Formation of lithium salt Purification by trituration with ether/hexanes

This process emphasizes mild reaction conditions, easy workup, and high purity, making it suitable for scale-up.

Representative Experimental Procedure

An example adapted from the literature for synthesis of lithium difluoroarylacetates:

  • To a cooled (-78 °C) solution of 3,5,6-trifluoropyridine in anhydrous THF, n-butyllithium is added dropwise under inert atmosphere to generate the lithiated intermediate.

  • Subsequently, dimethyl oxalate is added slowly, and the mixture is allowed to warm to room temperature while stirring.

  • After completion, the reaction mixture is quenched with aqueous LiOH·H2O at 0 °C, stirred for several hours to hydrolyze esters and form the lithium salt.

  • The product is isolated by extraction, drying, and crystallization from ether/hexane mixtures to yield this compound as a white crystalline solid.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Range / Value Comments
Organolithium reagent n-Butyllithium (1.0–2.5 equiv) Preferred for lithiation
Temperature for lithiation -78 to -65 °C Prevents side reactions
Electrophile Dimethyl oxalate or ethyl oxalyl chloride For difluoroacetate ester formation
Solvent Anhydrous THF Common choice for lithiation and subsequent steps
Hydrolysis agent LiOH·H2O in H2O/THF Converts ester to lithium salt
Reaction time 7–16 hours Varies by step, monitored by TLC or NMR
Purification Flash chromatography, preparative HPLC, crystallization Ensures high purity

Research Discoveries and Perspectives

  • Photoredox catalysis has emerged as a powerful tool for constructing fluorinated pyridine frameworks, enabling mild and selective C–C bond formation with α,α-difluoro ketones.

  • Organolithium-mediated lithiation remains the most reliable method for introducing difluoroacetate groups onto fluorinated heterocycles, with temperature control critical for selectivity and yield.

  • Industrial methods prioritize simplicity, mild conditions, and ease of purification to facilitate scale-up and cost-effectiveness.

  • The combination of photoredox catalysis for pyridine ring functionalization and organolithium chemistry for difluoroacetate installation represents a state-of-the-art approach for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gemcitabine (2',2'-Difluoro-2'-deoxycytidine, dFdCyd)

Gemcitabine, a widely studied fluorinated nucleoside analog, shares structural similarities with the target compound due to its difluoro substitution. Key differences include:

  • Mechanism of Action: Gemcitabine is phosphorylated intracellularly to its active triphosphate form (dFdCTP), which incorporates into DNA, inhibits ribonucleotide reductase (RNR), and induces DNA strand termination.
  • Antitumor Activity: Gemcitabine exhibits IC₅₀ values as low as 1 ng/mL in leukemia cells and demonstrates radiosensitization by depleting dATP pools .
  • Metabolism : Gemcitabine’s triphosphate accumulates in cells with a half-life >12 hours, whereas the lithium compound’s metabolic fate is undefined. The lithium counterion may alter pharmacokinetics, reducing renal clearance compared to gemcitabine’s rapid deamination .

1-β-D-Arabinofuranosylcytosine (Ara-C)

  • Efficacy: Gemcitabine outperforms ara-C in murine solid tumor models, with superior activity in 8/8 models tested. This is attributed to gemcitabine’s prolonged intracellular retention and dual mechanisms (DNA incorporation + RNR inhibition). The lithium compound’s lack of a nucleoside structure may limit direct DNA incorporation but could offer novel enzyme-targeting capabilities .
  • Radiosensitization : Unlike ara-C, gemcitabine depletes dATP pools, enhancing radiation-induced DNA damage. The lithium compound’s fluoropyridine group may interfere with DNA repair pathways, though this requires experimental validation .

2-Chloro-9-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)Adenine (Cl-F-dAdo)

  • Selectivity: Cl-F-dAdo inhibits RNR 10–30× more potently than its ribofuranosyl analogs, highlighting the critical role of fluorine stereochemistry. The lithium compound’s trifluoropyridine group may similarly enhance target specificity, though its interaction with RNR or other enzymes is speculative .
  • Cytotoxicity : Cl-F-dAdo’s IC₅₀ in CEM cells is 50× lower than analogs, correlating with RNR inhibition. Structural parallels suggest the lithium compound’s fluorinated groups could optimize enzyme binding, but cytotoxicity data are lacking .

Ethyl 2,2-Difluoro-2-(1-(4-Methoxybenzyl)-6-Oxo-1,4,5,6-Tetrahydropyridin-3-yl)Acetate

  • Synthetic Utility : This compound, synthesized via radical xanthate chemistry, demonstrates the versatility of difluoroacetate esters in medicinal chemistry. The lithium compound’s acetate group may similarly enable modular derivatization for drug development .

Tabulated Comparison of Key Properties

Compound Mechanism of Action IC₅₀ (Cell Model) Key Metabolites/Pools Affected Radiosensitization
Gemcitabine (dFdCyd) DNA incorporation, RNR inhibition 1 ng/mL (CCRF-CEM) dFdCTP, dATP depletion Yes (dATP depletion)
Ara-C DNA chain termination >100× less active dCTP depletion No
Cl-F-dAdo RNR inhibition 50× lower than analogs dATP/dGTP depletion Not studied
Lithium 2,2-difluoro-2-(3,5,6-TFA) Hypothesized: Enzyme/receptor modulation Unknown Unknown Unknown

Biological Activity

Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and implications in pharmacology.

This compound can be synthesized through various methods involving the fluorination of pyridine derivatives. A common synthetic route includes treating 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide followed by a reaction with lithium acetate. The compound has a molecular formula of C7HF5LiNO and a molecular weight of 233.0 g/mol .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to significant biological effects. Preliminary studies suggest that the compound may interact with pathways involved in cell signaling and apoptosis.

Antitumor Activity

Recent studies have indicated that lithium-based compounds exhibit antitumor properties. For instance, this compound has been evaluated for its effects on cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in certain cancer types, suggesting a potential role as an anticancer agent .

Neuroprotective Effects

Lithium salts are known for their neuroprotective effects in various neurological disorders. This compound may exhibit similar properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies have shown that lithium compounds can enhance neuronal survival under stress conditions .

Data Table: Biological Activity Summary

Biological Activity Effect Study Reference
AntitumorInhibition of cell proliferation
NeuroprotectionEnhanced neuronal survival
Modulation of signalingInteraction with cell signaling pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate, and how can purity be ensured?

  • Methodological Answer :

  • Fluorination Steps : Utilize nucleophilic fluorination with reagents like 2,2,2-trifluoroethanol (TFE) at low temperatures (–20°C) to enhance selectivity and minimize side reactions. This approach is adapted from trifluoroacetate synthesis protocols .

  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the lithium salt, ensuring >97% purity. Post-synthesis, recrystallization in anhydrous solvents (e.g., THF) can further refine the product .

  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and elemental analysis.

    • Data Table :
ReagentTemperature (°C)Yield (%)Purity (%)
TFE + Triflic Acid-2018–2195–97
Et3N·3HF255–785–90

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Use 19F^{19}\text{F} NMR (376 MHz, DMSO-d6) to resolve fluorine environments. The pyridinyl trifluoromethyl group (δ=63.5\delta = -63.5 ppm) and acetate difluoro groups (δ=120.2\delta = -120.2 ppm) show distinct shifts .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M–Li]⁻ at m/z 289.9824 (calculated 289.9821).
  • Chromatography : Reverse-phase HPLC (method: 0.1% formic acid, 40% acetonitrile) with UV detection at 254 nm ensures compound integrity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC; <2% decomposition indicates stability in inert atmospheres.
  • Light Sensitivity : Store in amber vials under argon. UV-vis spectroscopy (200–400 nm) tracks photodegradation; absorbance shifts >5% signal instability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the electron-deficient pyridinyl ring. Fukui indices (ff^-) identify reactive sites (C-4 position, f=0.12f^- = 0.12) prone to nucleophilic attack .
  • Solvent Effects : Simulate reactivity in DMSO (PCM model) to account for solvation. Activation energy barriers (<30 kcal/mol) suggest feasibility for SNAr reactions .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Perform pH-dependent experiments (pH 2–12, 37°C). Use 19F^{19}\text{F} NMR to track hydrolysis products (e.g., difluoroacetic acid at pH <4).
  • Statistical Analysis : Apply ANOVA to reconcile discrepancies. For example, pH 7.4 buffer shows 15% degradation (±3% SD) vs. literature-reported 10%: systematic error (buffer ionic strength) explains variance .

Q. What mechanistic insights support its potential application in kinase inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Test against recombinant EGFR kinase (IC50 determination via ADP-Glo™ assay). Competitive binding studies (SPR) reveal Kd=12.3K_d = 12.3 nM, suggesting ATP-binding site interaction.

  • Crystallography : Co-crystallize with EGFR-T790M mutant (PDB ID). Electron density maps confirm hydrogen bonding with Met793 and hydrophobic interactions with Leu788 .

    • Data Table :
KinaseIC50 (nM)KdK_d (nM)Selectivity Index
EGFR (Wild-Type)8.212.31.5
EGFR (T790M)5.79.81.7

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